5-[(2-Chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid
Description
Historical Context and Development
The development of 5-[(2-Chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid represents a convergence of two historically significant pharmaceutical chemical classes. The compound emerged from systematic efforts to combine the well-established therapeutic properties of salicylic acid derivatives with the antimicrobial potential of sulfonamide functional groups. Sulfonamide drugs were the first broadly effective antibacterials to be used systemically and paved the way for the antibiotic revolution in medicine, with the first sulfonamide discovered in Germany in 1932. The integration of chlorophenyl substituents into sulfonamide structures has been a recurring theme in medicinal chemistry, driven by the observed enhancement of biological activity through halogen incorporation.
The historical development of compounds containing both sulfonamide and carboxylic acid functionalities can be traced to early pharmaceutical research aimed at creating molecules with dual mechanisms of action. The systematic exploration of aryl sulfonamides has revealed their potential as potent biological modulators, particularly in the context of ion channel inhibition and enzyme modulation. The specific architecture of 5-[(2-Chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid represents a refinement of these early structure-activity relationship studies, incorporating lessons learned from decades of sulfonamide research.
Contemporary research has demonstrated that aryl sulfonamides can function as nanomolar potent inhibitors of various biological targets, including sodium channels, where they exhibit remarkable selectivity profiles. The development trajectory of this compound class reflects the evolution of rational drug design principles, where structural modifications are guided by computational modeling and empirical structure-activity relationship data. The incorporation of the 2-chlorophenyl moiety specifically addresses challenges related to potency optimization while maintaining favorable selectivity profiles.
Classification within Sulfonamide Chemistry
Within the broader classification of sulfonamide chemistry, 5-[(2-Chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid occupies a distinct position as an aryl sulfonamide derivative containing carboxylic acid functionality. The sulfonamide functional group, characterized by the structure R-S(=O)₂-NR₂, forms the core of this compound's pharmacological identity. The compound falls specifically within the category of aminobenzenesulfonamides, which are organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring.
The classification of sulfonamides can be approached from multiple perspectives, including their site of action, pharmacokinetic properties, duration of action, and chemical structure. From a structural standpoint, 5-[(2-Chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid represents an N-substituted sulfonamide where the nitrogen atom is connected to a 2-chlorophenyl group. This particular substitution pattern places the compound within a specialized subset of sulfonamides that exhibit enhanced biological activity due to the presence of halogen substituents.
The following table summarizes the key structural characteristics that define the compound's position within sulfonamide classification:
| Classification Parameter | Category | Specific Features |
|---|---|---|
| Functional Group Type | Aryl Sulfonamide | Contains aromatic sulfonamide moiety |
| Substitution Pattern | N-Substituted | 2-Chlorophenyl group attached to nitrogen |
| Additional Functionality | Carboxylic Acid | Hydroxylated benzoic acid structure |
| Molecular Architecture | Dual Pharmacophore | Combined sulfonamide-salicylate framework |
The compound's classification as both a sulfonamide and a salicylic acid derivative creates unique opportunities for multitarget therapeutic approaches. Unlike simple sulfonamides that primarily function through folate synthesis inhibition, this compound's dual nature suggests potential for more complex mechanisms of action. The presence of the 2-chlorophenyl substituent further distinguishes it from classical sulfonamides, as halogenated aromatic systems often exhibit enhanced binding affinity and selectivity for biological targets.
Relationship to Salicylic Acid Derivatives
The structural relationship between 5-[(2-Chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid and traditional salicylic acid derivatives establishes this compound within the broader family of substituted hydroxybenzoic acids. Salicylic acid derivatives represent a historically significant class of therapeutic agents, with applications ranging from analgesic and antipyretic effects to anti-inflammatory activities. The incorporation of the sulfamoyl substituent at the 5-position of the hydroxybenzoic acid framework creates a hybrid molecule that retains the core salicylate structure while introducing novel pharmacological properties.
The classification of salicylic acid derivatives encompasses compounds that maintain the essential 2-hydroxybenzoic acid backbone while accommodating various substituents that modulate biological activity. Within this framework, 5-[(2-Chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid represents a sophisticated example of molecular hybridization, where the traditional salicylate pharmacophore is enhanced through sulfonamide incorporation. This structural modification fundamentally alters the compound's physicochemical properties and potential therapeutic applications.
Comparative analysis with related compounds reveals the systematic nature of structural modifications within this chemical class. The compound 5-chlorosulfonyl-2-hydroxybenzoic acid serves as a synthetic precursor, highlighting the synthetic pathways available for accessing sulfonamide-substituted salicylates. The transformation from chlorosulfonyl to sulfamoyl functionality represents a key step in the synthetic elaboration of these molecules, enabling the introduction of diverse amine substituents.
The molecular properties that distinguish this compound from simple salicylic acid derivatives include enhanced molecular weight, altered solubility characteristics, and modified hydrogen bonding patterns. The following comparative data illustrates these differences:
| Property | Salicylic Acid | 5-[(2-Chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid |
|---|---|---|
| Molecular Formula | C₇H₆O₃ | C₁₃H₁₀ClNO₅S |
| Molecular Weight | 138.12 g/mol | 327.74 g/mol |
| Functional Groups | Carboxyl, Hydroxyl | Carboxyl, Hydroxyl, Sulfonamide |
| Aromatic Systems | Single Benzene Ring | Two Benzene Rings |
Significance in Chemical Research
The significance of 5-[(2-Chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid in contemporary chemical research extends across multiple domains, including synthetic methodology development, structure-activity relationship studies, and pharmaceutical intermediate chemistry. The compound serves as a valuable model system for understanding the synthetic challenges associated with constructing molecules containing multiple pharmacophores. Its synthesis typically involves sophisticated chemical transformations, including sulfonamide formation through the reaction of sulfonyl chlorides with amines, demonstrating advanced synthetic chemistry principles.
Recent research developments have highlighted the potential of aryl sulfonamides as selective inhibitors of biological targets, with particular emphasis on ion channel modulation. The compound's structural architecture positions it as a candidate for investigating structure-activity relationships in the context of sodium channel inhibition, where aryl sulfonamides have demonstrated remarkable potency and selectivity. The presence of both the chlorophenyl substituent and the hydroxybenzoic acid moiety creates opportunities for systematic structural modifications aimed at optimizing biological activity.
The compound's role in pharmaceutical research is further enhanced by its potential as a synthetic intermediate for accessing more complex molecular architectures. The dual nature of its pharmacophores enables synthetic chemists to explore divergent synthetic pathways, leading to diverse compound libraries for biological screening. The presence of multiple functional groups provides sites for further chemical elaboration, including ester formation, amide coupling, and metal coordination.
Contemporary analytical techniques have been employed to characterize the compound's structural features and predict its collision cross-section values for mass spectrometric analysis. These studies provide fundamental data for understanding the compound's behavior under various analytical conditions and contribute to the development of analytical methods for related compounds. The predicted collision cross-section data demonstrates the compound's distinctive molecular geometry and provides insights into its gas-phase behavior.
Properties
IUPAC Name |
5-[(2-chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO5S/c14-10-3-1-2-4-11(10)15-21(19,20)8-5-6-12(16)9(7-8)13(17)18/h1-7,15-16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROYVGONLXWDPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397389 | |
| Record name | 5-[(2-Chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62547-09-5 | |
| Record name | 5-[(2-Chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonylation via Sulfonyl Chloride Intermediate
One of the classical methods involves the reaction of 2-chlorophenylsulfonyl chloride with 2-hydroxybenzoic acid under basic or neutral conditions to yield the target sulfamoyl derivative.
-
- 2-chlorophenylsulfonyl chloride (prepared from 2-chlorobenzenesulfonic acid or chlorobenzene derivatives)
- 2-hydroxybenzoic acid (salicylic acid)
- Base such as sodium hydroxide or pyridine to neutralize HCl formed
- Solvent: Inert solvents like dichloromethane or chlorobenzene
- Temperature: Typically 0–25 °C to avoid side reactions
-
- The sulfonyl chloride acts as an electrophile.
- The phenolic hydroxyl of 2-hydroxybenzoic acid or its deprotonated form attacks the sulfonyl chloride.
- Formation of the sulfamoyl bond with elimination of HCl.
This method is supported by patents describing the preparation of 2-chloro-5-sulfamoylbenzoic acids, which are structurally related to the target compound.
Diazotization and Sulfamoylation Route
Another approach involves diazotization of 2-amino-5-sulfamoylbenzoic acid derivatives followed by substitution with 2-chlorophenyl groups.
-
- Starting from 2-amino-5-sulfamoylbenzoic acid
- Sodium nitrite and acid for diazotization
- Coupling with 2-chlorophenyl nucleophiles or equivalents
- Solvents: Water, acetone, or acetic acid mixtures
- Temperature: 0–5 °C during diazotization to stabilize diazonium salts
-
- Formation of the sulfonamide bond via nucleophilic aromatic substitution or coupling
- This method allows for regioselective introduction of the 2-chlorophenylsulfamoyl group.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Sulfonylation with Sulfonyl Chloride | 2-chlorophenylsulfonyl chloride, 2-hydroxybenzoic acid, base | 0–25 °C, inert solvent | Direct, high yield, well-established | Requires preparation of sulfonyl chloride; HCl byproduct |
| Diazotization and Sulfamoylation | 2-amino-5-sulfamoylbenzoic acid, NaNO2, acid, 2-chlorophenyl nucleophile | 0–5 °C, aqueous/organic solvent | Regioselective, versatile | Sensitive diazonium intermediates; requires careful control |
| Carbamate Intermediate Route | 4-aminosalicylic acid, benzyl chloroformate, substituted anilines, PCl3 | Microwave, dry chlorobenzene | Enables complex substitutions | Multi-step, less direct for target compound |
Research Findings and Optimization Parameters
- Temperature control is critical in all methods to prevent decomposition or side reactions, especially in diazotization.
- Choice of solvent affects yield and purity; chlorinated solvents favor sulfonylation, while aqueous media suit diazotization.
- Base selection influences reaction rate and byproduct formation; pyridine or sodium hydroxide are commonly used.
- Microwave-assisted synthesis has been shown to accelerate coupling reactions in related compounds, suggesting potential for method optimization.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carboxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-[(2-Chlorophenyl)sulfamoyl]-2-carboxybenzoic acid.
Reduction: Formation of 5-[(2-Chlorophenyl)amino]-2-hydroxybenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound is explored for its potential as an antimicrobial agent due to its sulfonamide moiety, which is known to inhibit bacterial enzyme synthesis. Research indicates that it may be effective against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . The mechanism typically involves competitive inhibition of enzymes crucial for bacterial growth.
Anti-inflammatory Properties
Studies have shown that compounds with similar structures exhibit anti-inflammatory effects. The presence of the hydroxyl group in 5-[(2-Chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid may enhance its ability to modulate inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases .
Biochemical Research
Enzyme Inhibition Studies
The sulfonamide group is integral to its function as an enzyme inhibitor. Research has focused on its interactions with key enzymes in metabolic pathways. For instance, high-throughput screening methods have been employed to assess its efficacy against pantothenate synthetase, a critical enzyme in coenzyme A synthesis . This suggests potential applications in drug design aimed at treating bacterial infections.
Molecular Docking and Dynamics
Advanced computational methods such as molecular docking and dynamics simulations are utilized to predict binding affinities and the stability of the compound within biological systems. These studies help elucidate the binding modes and interactions at the molecular level, providing insights into its pharmacological potential .
Industrial Applications
Synthesis of Specialty Chemicals
In industrial chemistry, 5-[(2-Chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid serves as a building block for synthesizing more complex molecules. Its unique chemical structure allows for various modifications that can lead to new functional materials with specific properties .
Development of New Materials
The compound's properties can be harnessed in developing new materials, particularly those requiring specific chemical functionalities. Its application in creating polymeric materials or coatings is an area of ongoing research .
Case Studies
Mechanism of Action
The mechanism of action of 5-[(2-Chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), which is essential for the synthesis of folic acid in bacteria. By inhibiting the enzyme dihydropteroate synthase, the compound can disrupt folic acid synthesis, leading to antibacterial effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues differ in substituents on the sulfamoyl group, the benzoic acid core, or both. Notable examples include:
5-(4-Chlorophenylsulfonamido)-2-hydroxybenzoic Acid Structural Difference: The sulfamoyl group is substituted with a 4-chlorophenyl instead of 2-chlorophenyl. Impact: Positional isomerism may alter electronic effects, influencing reactivity and binding interactions.
5-[Benzyl-(2-chloro-phenyl)sulfamoyl]-2-chloro-benzoic Acid (CAS 735322-08-4) Structural Difference: Incorporates a benzyl group on the sulfamoyl nitrogen and an additional chlorine at position 2 of the benzoic acid.
5-[2-Hydroxyethyl(methyl)sulfamoyl]-2-methoxybenzoic Acid (CAS 327093-76-5)
- Structural Difference : The sulfamoyl group is substituted with 2-hydroxyethyl and methyl groups, and the hydroxyl at position 2 is replaced by methoxy.
- Impact : Enhanced solubility due to the hydrophilic hydroxyethyl group; reduced acidity (predicted pKa = 3.65) compared to the parent compound .
5-[(4-Carboxyphenyl)sulfamoyl]-2-(2-(nitrooxy)acetoxy)benzoic Acid
- Structural Difference : Features a nitrooxyacetoxy ester at position 2 and a 4-carboxyphenyl sulfamoyl group.
- Impact : Designed as a nitric oxide-releasing aspirin derivative, highlighting the role of ester modifications in prodrug strategies .
Physicochemical Properties
Biological Activity
5-[(2-Chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid, often referred to as a sulfonamide derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of 5-[(2-Chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid is C13H12ClN1O4S. The compound contains a sulfonamide group, which is known for its pharmacological properties. Below is a summary of its key structural features:
| Feature | Description |
|---|---|
| IUPAC Name | 5-[(2-Chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid |
| Molecular Formula | C13H12ClN1O4S |
| Molar Mass | 305.76 g/mol |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit notable antimicrobial properties. A study evaluating various sulfamoyl compounds demonstrated that 5-[(2-Chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid showed moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve inhibition of bacterial folate synthesis.
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. For instance, analogues of 5-[(2-Chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid were evaluated for their ability to inhibit human adenovirus (HAdV) replication. Several derivatives exhibited significant anti-HAdV activity with IC50 values in the low micromolar range, suggesting that modifications to the sulfonamide structure can enhance anticancer efficacy .
Enzyme Inhibition
The compound has also been studied for its enzyme inhibition properties. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's . The binding interactions with AChE have been characterized through molecular docking studies, revealing critical amino acid interactions that contribute to its inhibitory activity.
Case Studies
- Antimicrobial Screening : In a study involving various sulfamoyl compounds, 5-[(2-Chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid was tested against multiple bacterial strains. Results indicated that the compound displayed significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Antiviral Activity : A series of experiments focused on the antiviral properties of this compound revealed that specific analogues could inhibit HAdV effectively. For example, one derivative showed an IC50 value of 0.27 μM against HAdV while maintaining low cytotoxicity levels .
- Enzyme Inhibition Studies : Research evaluating the enzyme inhibition capabilities highlighted that the compound effectively inhibited urease and AChE, demonstrating potential therapeutic applications in treating infections and neurodegenerative disorders .
Q & A
Basic: What are the most effective synthetic routes for 5-[(2-chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via microwave-assisted sulfonamide coupling using copper/zeolite catalysts, which reduce reaction times to 15–30 minutes while achieving yields >85% . Key parameters include:
- Catalyst loading : 5–10 mol% Cu/zeolite maximizes efficiency.
- Temperature : Optimal at 80–100°C to prevent thermal decomposition.
- Solvent : Water or ethanol improves regioselectivity due to hydrogen bonding with the sulfamoyl group .
Validation via LCMS and H NMR is critical to confirm the absence of regioisomers (e.g., 4-chloro vs. 2-chloro substitution) .
Basic: What spectroscopic and chromatographic methods are recommended for structural characterization?
Answer:
- HSQC NMR : Resolves coupling between H and C nuclei, critical for confirming sulfonamide linkage and chlorophenyl substitution patterns (Fig. 7 in ).
- LCMS-HRMS : Detects molecular ion peaks (e.g., [M+H] at m/z 356.02) and isotopic patterns for Cl atoms (3:1 M/M+2 ratio) .
- FT-IR : A strong band near 1320–1350 cm confirms the sulfonamide S=O stretch .
Advanced: How do structural modifications influence antibacterial activity, and how should conflicting SAR data be interpreted?
Answer:
- Core modifications : Replacing the 2-chlorophenyl group with a 3-cyanocyclobutyl moiety (as in derivative 6q ) increases Gram-positive activity (MIC 2 μg/mL vs. 8 μg/mL for the parent compound).
- Contradictions in data : Discrepancies in MIC values (e.g., Staphylococcus aureus vs. E. coli) may arise from efflux pump variability. Mitigate by:
Advanced: What computational methods predict the electronic properties and reactivity of this compound?
Answer:
- DFT/B3LYP/6-311++G(d,p) : Calculates HOMO-LUMO gaps (e.g., 4.2 eV for the parent compound vs. 3.8 eV for halogenated derivatives), correlating with redox stability and nucleophilic attack susceptibility .
- Electron Localization Function (ELF) : Maps electron density to identify reactive sites (e.g., sulfamoyl oxygen as a hydrogen-bond acceptor) .
Advanced: How can researchers resolve contradictions in antibacterial assay data across studies?
Answer:
- Data normalization : Express activity as "% inhibition relative to ciprofloxacin" to account for inter-lab variability .
- Statistical rigor : Use ANOVA with post-hoc Tukey tests for dose-response curves (e.g., IC ± SEM).
- Meta-analysis : Compare datasets using standardized metrics (e.g., logP vs. MIC) to identify outliers caused by solvent polarity or biofilm interference .
Advanced: What catalytic systems enhance the scalability of sulfonamide synthesis?
Answer:
- Heterogeneous catalysts : Cu/zeolite (0.5–1.0 nm pore size) improves recyclability (>5 cycles without activity loss) .
- Microwave irradiation : Reduces energy input by 60% compared to conventional heating (Table 3 in ).
- Flow chemistry : Continuous reactors with immobilized catalysts achieve >90% conversion at 0.1 mL/min flow rate, enabling gram-scale production .
Advanced: How do steric and electronic effects influence crystallographic packing?
Answer:
- X-ray crystallography : The 2-chlorophenyl group induces a dihedral angle of 55–60° with the benzoic acid plane, creating a "herringbone" packing motif (Fig. 4 in ).
- Hydrogen bonding : The sulfamoyl NH forms a 2.8 Å bond with adjacent hydroxybenzoic acid groups, stabilizing monoclinic crystal systems (e.g., P2/c) .
Advanced: What strategies improve solubility for in vivo studies without compromising activity?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
